1-(3-nitrophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-nitrophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thioether derivative of 4H-1,2,4-triazole, which is a heterocyclic compound with various biological activities.
Wirkmechanismus
The mechanism of action of 1-(3-nitrophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is not well understood. However, it is believed to exert its biological activities by interacting with specific targets in the cells. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(3-nitrophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to possess significant insecticidal and herbicidal activities. In vivo studies have shown that it can inhibit the growth of cancer cells and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-nitrophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone in lab experiments include its high potency and selectivity towards specific targets. It is also relatively easy to synthesize and has a good yield. However, its limitations include its potential toxicity and lack of specificity towards certain targets.
Zukünftige Richtungen
There are several future directions for research on 1-(3-nitrophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of new antimicrobial, antifungal, and anticancer agents. Another direction is to study its potential use as an insecticide and herbicide in agriculture. Additionally, further studies are needed to elucidate its mechanism of action and identify its specific targets in the cells.
Synthesemethoden
The synthesis of 1-(3-nitrophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone involves the reaction of 3-nitroacetophenone with 4-amino-3-pyridine thiol in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to form the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-(3-nitrophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been shown to possess significant antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as an anti-inflammatory agent. In agriculture, it has been shown to possess insecticidal and herbicidal activities. In material science, it has been studied for its potential use as a corrosion inhibitor.
Eigenschaften
Produktname |
1-(3-nitrophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone |
---|---|
Molekularformel |
C15H11N5O3S |
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
1-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C15H11N5O3S/c21-13(11-2-1-3-12(8-11)20(22)23)9-24-15-17-14(18-19-15)10-4-6-16-7-5-10/h1-8H,9H2,(H,17,18,19) |
InChI-Schlüssel |
LUCLEYCHVOTYQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NNC(=N2)C3=CC=NC=C3 |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NNC(=N2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.